1-(3-{[4-(2,4-Difluorophenyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone
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Overview
Description
1-(3-{[4-(2,4-Difluorophenyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone is a complex organic compound featuring a thiazole ring and a difluorophenyl group
Preparation Methods
The synthesis of 1-(3-{[4-(2,4-Difluorophenyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of 2,4-difluorophenyl and 1,3-thiazole derivatives.
Reaction Conditions: The reaction conditions often involve the use of catalysts such as anhydrous aluminum chloride and solvents like methanol.
Industrial Production: Industrial production methods may involve large-scale reactions under controlled temperatures and pressures to ensure high yield and purity.
Chemical Reactions Analysis
1-(3-{[4-(2,4-Difluorophenyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone undergoes various chemical reactions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate.
Reduction: Reduction reactions may involve the use of hydrogen gas in the presence of palladium catalysts.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents such as halogens and alkylating agents.
Major Products: The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3-{[4-(2,4-Difluorophenyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-{[4-(2,4-Difluorophenyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone involves:
Molecular Targets: The compound interacts with specific enzymes and receptors in biological systems.
Pathways: It may inhibit or activate certain biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
1-(3-{[4-(2,4-Difluorophenyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone can be compared with similar compounds:
2-Chloro-1-(3,4-difluorophenyl)ethanone: Shares structural similarities but differs in its reactivity and applications.
Fluconazole: Another compound with a difluorophenyl group, used primarily as an antifungal agent.
Thiazole Derivatives: Various thiazole derivatives exhibit diverse biological activities, highlighting the unique properties of the thiazole ring.
Properties
Molecular Formula |
C17H12F2N2OS |
---|---|
Molecular Weight |
330.4 g/mol |
IUPAC Name |
1-[3-[[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]amino]phenyl]ethanone |
InChI |
InChI=1S/C17H12F2N2OS/c1-10(22)11-3-2-4-13(7-11)20-17-21-16(9-23-17)14-6-5-12(18)8-15(14)19/h2-9H,1H3,(H,20,21) |
InChI Key |
PNMLUHHYCRGQNK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC2=NC(=CS2)C3=C(C=C(C=C3)F)F |
Origin of Product |
United States |
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